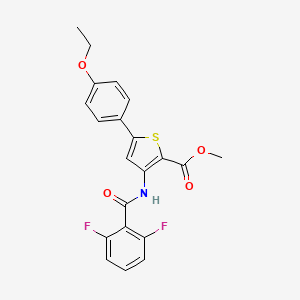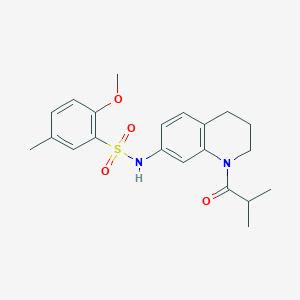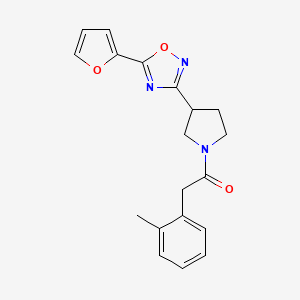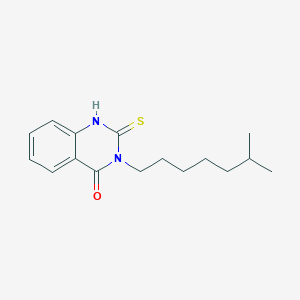![molecular formula C15H14ClNO4S B2989747 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-37-9](/img/structure/B2989747.png)
2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
Vue d'ensemble
Description
“2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H14ClNO4S . It has an average mass of 307.795 Da and a monoisotopic mass of 307.043365 Da .
Synthesis Analysis
While specific synthesis methods for “2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide” were not found, similar compounds have been synthesized using readily available aromatic carboxylic acids . More research would be needed to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis
The molecular structure of “2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide” includes a sulfonyl group attached to a 2-chlorophenyl group and a 4-methoxyphenyl group via an acetamide linkage . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 492.5±40.0 °C at 760 mmHg, and a flash point of 251.6±27.3 °C . It has a molar refractivity of 83.7±0.4 cm3, a polar surface area of 64 Å2, and a molar volume of 235.0±5.0 cm3 . Its ACD/LogP is 4.04, indicating its lipophilicity .Applications De Recherche Scientifique
- Application : A photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides was developed. This process yields various benzothiophenes and benzoselenophenes in moderate to good yields at ambient temperature .
- Application : The chemoselective nature of 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide makes it useful as a protecting group. It can be employed to temporarily mask amino groups, which can then be regenerated after deprotection .
Photoredox Catalysis
Protecting Group in Organic Synthesis
Early Discovery Research
Mécanisme D'action
Target of Action
The primary target of 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR leads to the depletion of tetrahydrofolate, thereby inhibiting DNA synthesis and cell growth .
Mode of Action
2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide interacts with DHFR by binding to its active sites . This binding interaction inhibits the enzymatic activity of DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the tetrahydrofolate synthesis pathway, leading to the depletion of tetrahydrofolate, a critical cofactor for DNA synthesis .
Biochemical Pathways
The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in this pathway . Tetrahydrofolate is a crucial cofactor for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Therefore, the inhibition of this pathway leads to the disruption of DNA synthesis and cell growth .
Pharmacokinetics
The compound’s effectiveness against human lung carcinoma (a-549) and human breast carcinoma (mcf-7) cell lines suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in significant cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . By inhibiting DHFR and disrupting the tetrahydrofolate synthesis pathway, the compound prevents DNA synthesis and cell growth, leading to cell death .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-12-8-6-11(7-9-12)17-15(18)10-22(19,20)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZHMIJHFGMSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332582 | |
| Record name | 2-(2-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
339097-37-9 | |
| Record name | 2-(2-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-({[3-(acetylamino)benzyl][(4-bromophenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2989667.png)



![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2989675.png)
![benzo[b]thiophen-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2989677.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2989678.png)

![4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2989680.png)
![2-((1'-((3,4-Dimethylphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2989682.png)
![4-(3-{1-Azaspiro[4.5]dec-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde](/img/structure/B2989683.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2989685.png)
